molecular formula C16H9N5O4S B13368388 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368388
M. Wt: 367.3 g/mol
InChI Key: MMTREXUSAIZRIT-UHFFFAOYSA-N
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Description

The compound 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system combining a triazole ring fused with a thiadiazole core. This scaffold is pharmacologically significant due to its N-C-S fragment, which enhances interactions with biological targets such as enzymes or receptors . Benzofuran derivatives are known for antimicrobial and anticancer properties, while nitrofuran groups are associated with nitroreductase-mediated antibacterial and antiproliferative effects .

Properties

Molecular Formula

C16H9N5O4S

Molecular Weight

367.3 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H9N5O4S/c1-8-9-4-2-3-5-10(9)25-13(8)14-17-18-16-20(14)19-15(26-16)11-6-7-12(24-11)21(22)23/h2-7H,1H3

InChI Key

MMTREXUSAIZRIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrofuran moiety is introduced via nitration reactions using nitric acid or other nitrating agents.

    Formation of the Triazolothiadiazole Core: The triazolothiadiazole core is formed through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds under controlled conditions.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolothiadiazoles exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structurally related compounds:

Compound Name & Substituents (Position 3/6) Molecular Formula Key Activities Key Findings Reference
Target Compound : 3-(3-Me-benzofuran)-6-(5-NO₂-furan) C₁₇H₁₀N₆O₃S Hypothesized: Antimicrobial, anticancer Nitrofuran may enhance DNA damage via nitroreductase activation; methylbenzofuran improves lipophilicity. [Inferred]
3-(Indol-3-yl)-6-thiol () C₁₁H₇N₅S₂ Anticancer (Bcl-2 inhibition) IC₅₀ values < 10 µM against leukemia cells; thiol group critical for apoptosis induction .
6-(5-Me-isoxazolyl)-3-(CF₃) () C₈H₄F₃N₅OS Antibacterial Trifluoromethyl enhances metabolic stability; MIC = 2 µg/mL against S. aureus .
3-(Adamantyl)-6-(halophenyl) () C₂₄H₂₄N₄S Antiproliferative Adamantyl improves membrane penetration; IC₅₀ = 8–15 µM (HeLa cells) .
3-(Dimethoxyphenyl)-6-(N-Me-pyrrole) () C₁₆H₁₄N₄O₂S Anti-inflammatory Inhibits COX-2 (70% at 50 µM); methoxy groups enhance solubility .
3-(Benzofuran-2-yl)-6-(benzodioxin) () C₁₉H₁₂N₄O₃S Antiviral (hypothetical) Benzodioxin may confer redox-modulating activity .

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWG): The 5-nitrofuran in the target compound may enhance DNA intercalation or nitroreductase targeting compared to electron-donating groups (e.g., methoxy in ). This aligns with nitrofuran's known role in generating cytotoxic radicals under hypoxia . Lipophilicity: The 3-methylbenzofuran substituent likely improves membrane permeability relative to polar groups (e.g., thiol in ). Adamantyl derivatives () show even higher lipophilicity, correlating with improved cell uptake .

Synthetic Methods :

  • Microwave-assisted synthesis () yields higher purity (>90%) and shorter reaction times (30 mins vs. 18 hours conventionally) compared to POCl₃-mediated cyclization (). The target compound’s synthesis route (unreported in evidence) may benefit from similar optimization.

Pharmacological Targets :

  • Anticancer : Indole-containing analogues () target Bcl-2, while adamantyl derivatives () inhibit tubulin polymerization. The target compound’s nitrofuran may act via reactive oxygen species (ROS) generation.
  • Antimicrobial : Nitrofuran’s broad-spectrum activity contrasts with halogenated phenyl groups (d), which show strain-specific effects (e.g., 3-Bromophenyl in 5d: MIC = 4 µg/mL for E. coli).

Thermodynamic Stability :

  • Melting points for triazolothiadiazoles range from 162°C () to 259°C (). Higher values correlate with rigid substituents (e.g., quinazoline in ). The target compound’s melting point is unreported but expected to align with fused aromatic systems (~180–220°C).

Biological Activity

The compound 3-(3-Methyl-1-benzofuran-2-yl)-6-(5-nitrofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features a unique scaffold combining elements from benzofuran and thiadiazole structures. The presence of nitrofuran and triazole moieties enhances its potential biological efficacy. The molecular formula is C13H9N5O4SC_{13}H_{9}N_{5}O_{4}S, with a molecular weight of approximately 317.31 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance:

  • A study demonstrated that compounds containing the 1,3,4-thiadiazole unit showed significant activity against various bacterial strains and fungi due to their ability to disrupt cellular processes .
  • The compound's structure facilitates interactions with microbial enzymes, potentially inhibiting their activity.

Anticancer Activity

Several studies have explored the anticancer potential of thiadiazole derivatives:

  • In vitro assays revealed that compounds similar to the target molecule exhibited cytotoxic effects against multiple cancer cell lines. For example, compounds with similar scaffolds reported IC50 values below 10 μM against breast cancer (MCF-7) and lung cancer (A-549) cell lines .
  • The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The anti-inflammatory properties of related thiadiazole compounds have been well-documented:

  • Compounds synthesized from the 1,3,4-thiadiazole framework demonstrated significant inhibition of pro-inflammatory cytokines in various models .
  • These findings suggest that the compound may modulate inflammatory pathways effectively.

Case Studies

StudyCompoundBiological ActivityFindings
Mathew et al. (2014)Various 3,6-disubstituted thiadiazolesAnti-inflammatoryShowed significant reduction in inflammation markers in animal models .
Revelant et al. (2022)5-Aryl thiadiazolesAnticancerIC50 values < 10 μM against multiple cancer cell lines .
Synthesis Study (2017)1-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole] derivativesAntileishmanialCompounds exhibited good activity against Leishmania parasites .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrofuran moiety may interfere with key metabolic enzymes in pathogens.
  • Cell Membrane Disruption : The hydrophobic nature of the benzofuran component may disrupt microbial cell membranes.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.

Q & A

Basic: What are the optimal synthetic routes for preparing this triazolo-thiadiazole derivative, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The compound is synthesized via cyclocondensation reactions, typically using precursors like substituted benzofuran and nitrofuran derivatives. Key steps include:

  • One-pot cyclocondensation in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to minimize side reactions .
  • Reflux conditions with POCl₃ for activating carbonyl groups, enhancing electrophilicity for cyclization .
  • Purification via recrystallization (ethanol-DMF mixtures) to achieve >95% purity. Optimize temperature (80-100°C) and reaction time (12-16 hours) to balance yield (49-61%) and purity .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5-8.5 ppm) and methyl groups (δ 2.1-2.5 ppm). Triazole and thiadiazole ring carbons appear at δ 140-160 ppm .
  • IR Spectroscopy : Confirm NH (3200-3400 cm⁻¹) and C-S (600-700 cm⁻¹) stretches. Absence of SH groups (2550-2600 cm⁻¹) indicates successful cyclization .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., m/z 470.544 for related derivatives) and fragmentation patterns .

Basic: How is the antimicrobial activity of this compound evaluated experimentally, and what controls are essential?

Methodological Answer:

  • Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar dilution or broth microdilution .
  • Concentration Gradients : Prepare serial dilutions (1–256 µg/mL) and compare inhibition zones to standard drugs (e.g., Chloramphenicol) .
  • Controls : Include solvent-only controls (DMSO) and reference antibiotics to validate assay sensitivity. Perform triplicate experiments to ensure reproducibility .

Advanced: How do substituent variations at the 3- and 6-positions influence biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., NO₂) : Enhance antimicrobial potency by increasing electrophilicity, improving target binding (e.g., enzyme inhibition) .
  • Bulkier Substituents (e.g., tert-butyl) : May reduce solubility but improve membrane penetration in Gram-negative strains .
  • Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like 14-α-demethylase. Correlate logP values with bioactivity to optimize lipophilicity .

Advanced: What mechanistic insights exist for its anticancer or antimicrobial activity?

Methodological Answer:

  • Enzyme Inhibition : Docking studies suggest triazolo-thiadiazoles bind to lanosterol 14-α-demethylase (CYP51), disrupting ergosterol synthesis in fungi .
  • Reactive Oxygen Species (ROS) Induction : Nitrofuran moieties generate ROS, causing oxidative damage in bacterial cells. Quantify ROS via fluorescence assays (e.g., DCFH-DA) .
  • Apoptosis Pathways : For anticancer activity, assess caspase-3 activation and mitochondrial membrane depolarization in cancer cell lines (e.g., MCF-7) .

Advanced: How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

  • Standardize Assays : Ensure consistent microbial strains (e.g., ATCC standards) and growth conditions (e.g., Mueller-Hinton agar) .
  • Control for Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. Validate results with alternative methods (e.g., time-kill assays) .
  • Meta-Analysis : Compare substituent effects across studies. For example, methoxy groups may enhance antifungal activity but reduce antibacterial efficacy .

Advanced: What strategies are recommended for designing derivatives with improved pharmacological profiles?

Methodological Answer:

  • Bioisosteric Replacement : Replace the 5-nitrofuran with a 5-nitrothiophene to enhance metabolic stability while retaining electron-withdrawing properties .
  • Hybrid Molecules : Conjugate with quinolone moieties (e.g., 7-methoxyquinolin-4-yl) to dual-target DNA gyrase and topoisomerase IV in bacteria .
  • Prodrug Design : Introduce ester groups at the triazole ring to improve oral bioavailability, with hydrolysis in vivo releasing the active compound .

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